γ-GABAA Antagonist (CAS 1808463-81-1): Subtype Selectivity Profile Versus Closest Structural Analogue GABAA Receptor Agent 5
GABAA receptor agent 6 (CAS 1808463-81-1; compound 2027) exhibits a distinct subunit selectivity profile compared to the structurally related GABAA receptor agent 5 (compound 018), both belonging to the 3,9-diazaspiro[5.5]undecane chemical series [1]. Across a panel of recombinant human GABAA receptor subtypes expressed in HEK cells, compound 2027 shows antagonist activity with IC50 values spanning approximately 23-fold from 0.29 μM to 6.68 μM, whereas compound 018 demonstrates a different selectivity fingerprint .
| Evidence Dimension | Antagonist potency across GABAA receptor subtypes (IC50) |
|---|---|
| Target Compound Data | α3β2γ2: IC50 = 0.29 μM; α4β2δ: IC50 = 0.36 μM; α5β2γ2: IC50 = 0.59 μM; α4β1δ: IC50 = 1.03 μM; α2β2γ2: IC50 = 2.96 μM; α6β2δ: IC50 = 4.13 μM; α1β2γ2: IC50 = 4.96 μM; α1β2δ: IC50 = 6.68 μM |
| Comparator Or Baseline | GABAA receptor agent 5 (compound 018): Ki = 0.020 μM at γ-GABAA receptor |
| Quantified Difference | Compound 018 shows approximately 28-fold higher affinity (Ki = 0.020 μM) compared to compound 2027 (Ki = 0.56 μM) at the γ-GABAA receptor, yet compound 2027 provides a broader subtype characterization dataset across eight recombinant receptors |
| Conditions | FLIPR membrane potential (FMP) assay in HEK cells expressing recombinant human GABAA receptor subtypes |
Why This Matters
Investigators requiring higher affinity (Ki = 0.020 μM) for γ-GABAA receptor binding should select agent 5, whereas those requiring comprehensive subtype selectivity data across eight distinct receptor configurations for SAR studies or target validation should procure agent 6.
- [1] Bavo F, et al. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021;64(24):17795-17812. View Source
